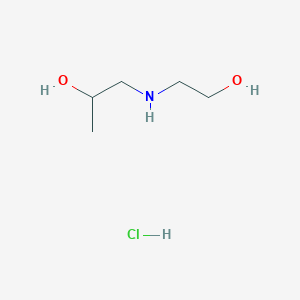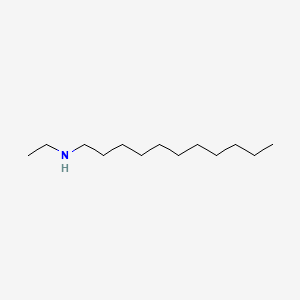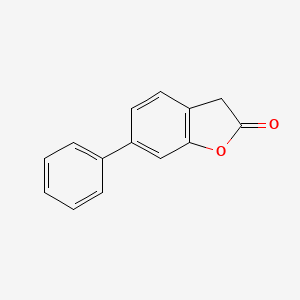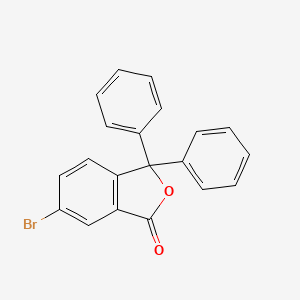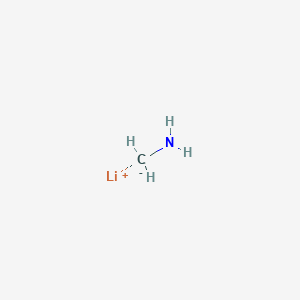![molecular formula C15H12ClF3N2O2 B14606643 N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea CAS No. 57478-31-6](/img/structure/B14606643.png)
N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl group substituted with a chloro and trifluoromethyl group, linked to a phenoxy group, and further connected to a methylurea moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable phenoxy derivative. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C. The reaction mixture is then admixed with p-toluenesulfonic acid in a polar solvent at a reaction temperature of 40°C up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions
N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.
科学研究应用
N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including analgesic properties.
Medicine: Explored for its potential therapeutic effects, particularly in pain management.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea involves its interaction with specific molecular targets. For instance, its analgesic effects are mediated through its interaction with opioid receptors, leading to the modulation of pain signals . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
Similar compounds include other phenylurea derivatives and trifluoromethyl-substituted phenoxy compounds. Examples include:
Uniqueness
N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
57478-31-6 |
|---|---|
分子式 |
C15H12ClF3N2O2 |
分子量 |
344.71 g/mol |
IUPAC 名称 |
1-[4-[4-chloro-2-(trifluoromethyl)phenoxy]phenyl]-3-methylurea |
InChI |
InChI=1S/C15H12ClF3N2O2/c1-20-14(22)21-10-3-5-11(6-4-10)23-13-7-2-9(16)8-12(13)15(17,18)19/h2-8H,1H3,(H2,20,21,22) |
InChI 键 |
YVYGWATWLUIGSK-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
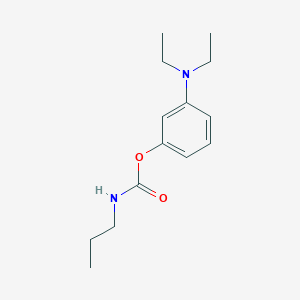
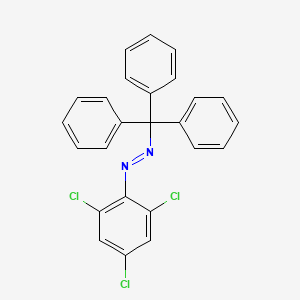
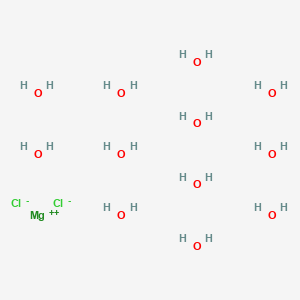
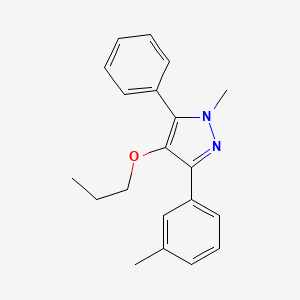
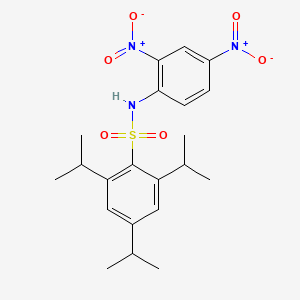
![(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14606592.png)

